molecular formula C8H4FNOS B1331106 4-Fluorobenzoyl isothiocyanate CAS No. 78225-74-8

4-Fluorobenzoyl isothiocyanate

Cat. No.: B1331106
CAS No.: 78225-74-8
M. Wt: 181.19 g/mol
InChI Key: GZMSWUYBYCVYKI-UHFFFAOYSA-N
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Description

4-Fluorobenzoyl isothiocyanate (4-FBITC) is an organofluorine compound that has been used in scientific research for a variety of purposes. It is a colorless, volatile liquid with a melting point of -45°C and a boiling point of 78°C. It is soluble in organic solvents, including methanol, ethanol, and hexane, and is highly reactive, making it a useful reagent for a variety of purposes. 4-FBITC is also a useful synthetic intermediate for a variety of compounds.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Vibrational Properties

    The synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved using 4-fluorobenzoyl isothiocyanate. These compounds were characterized by NMR, elemental analyses, and FTIR spectroscopy, emphasizing their structural and conformational properties (Saeed, Erben, Shaheen, & Flörke, 2011).

  • Conformational Analysis

    Another study focused on the conformational properties of compounds derived from this compound. This research employed single-crystal X-ray diffraction and quantum chemical calculations, revealing a rich conformational landscape for these molecules (Channar et al., 2020).

Antimicrobial and Biological Activities

  • Biological Activity

    A study on fluorobenzoylthioureas synthesized using fluorobenzoyl isothiocyanate ester showed that these compounds exhibited varying growth regulating activities on plants (Yue Xia-li, 2010).

  • Antiproliferative Activity

    Research on fluorinated Schiff bases derived from 1,2,4-triazoles, involving 4-fluorophenylisothiocyanate, demonstrated significant antiproliferative effects against various human cancer cell lines (Kumar, Mohana, & Mallesha, 2013).

  • Antimicrobial Synthesis

    involving fluorobenzoyl isothiocyanates. These compounds displayed notable in vitro antibacterial and antifungal activities, with some showing greater effectiveness against fungal species (Saeed, Shaheen, Hameed, & Naqvi, 2009).

Analytical and Material Science Applications

  • Structural Study

    An investigation into the structure of N-2-fluorobenzoyl-N'-4-methoxyphenylthiourea, derived from this compound, utilized X-ray diffraction, FTIR, NMR, and UV spectroscopy. This study provided insights into the intra-molecular hydrogen bond interactions and solvent-dependent dual fluorescence phenomena (Yang, Zhou, & Zhang, 2007).

  • Chemical Modification of Enzymes

    Research demonstrated the use of polymers carrying isothiocyanate groups, including this compound, for preparing enzyme resins. This study showed how the properties of enzymes can be altered based on the structure and chemical composition of the polymer matrices (Manecke, Günzel, & Förster, 2007).

Synthetic Applications

  • Divergent Synthesis of Benzimidazole: A multi-step synthesis process was developed to create benzimidazole integrated benzoxazole and benzothiazoles, starting with 4-fluoro-3-nitrobenzoic acid and progressing through the intermediacy of benzimidazole linked ortho-chloro amines. This process involved reactions with various acid chlorides and isothiocyanates, including this compound (Liao, Selvaraju, Chen, & Sun, 2013).

Mechanism of Action

Target of Action

4-Fluorobenzoyl isothiocyanate (4-FBITC) is a synthetic compound that has been shown to interact with various biological targets. Isothiocyanates, the class of compounds to which 4-FBITC belongs, are known to interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .

Mode of Action

Isothiocyanates, in general, are known to bind to nucleophiles, such as the –NH2 group or the –SH group This suggests that 4-FBITC may interact with its targets through covalent bonding, leading to changes in the function of these targets

Biochemical Pathways

Isothiocyanates are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention . .

Pharmacokinetics

Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This suggests that 4-FBITC may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Isothiocyanates are known to have anticarcinogenic, anti-inflammatory, and antioxidative properties . This suggests that 4-FBITC may have similar effects, but further studies are needed to confirm this.

Action Environment

The action of 4-FBITC may be influenced by various environmental factors. For example, the pH of the environment can affect the formation of isothiocyanates from their precursors . Additionally, the presence of certain cofactors can influence the reaction of isothiocyanates with their targets

Safety and Hazards

While specific safety data for 4-Fluorobenzoyl isothiocyanate was not found, it is generally advised to avoid breathing mist/vapors/spray, avoid contact with eyes, skin, or clothing, and to use only under a chemical fume hood .

Future Directions

The future development of new optimized antibacterial delivery systems could involve the use of 4-Fluorobenzoyl isothiocyanate . The physicochemical and biological features of highly substituted pyrazoles, such as this compound, can be improved by their encapsulation in dendrimer nanoparticles .

Properties

IUPAC Name

4-fluorobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMSWUYBYCVYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290147
Record name 4-fluorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78225-74-8
Record name NSC67049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67049
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (69 mg, yield 85%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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1 mL
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1 mL
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Synthesis routes and methods II

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (65 mg, yield 83%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (64 mg, yield 80%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-Fluoro-1-benzenecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-methylaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (35 mg, yield 44%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (68 mg, yield 86%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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